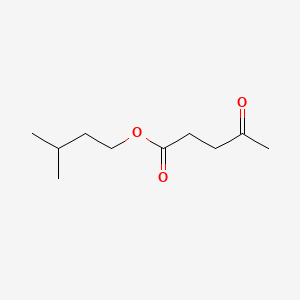
Isoamyl levulinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoamyl levulinate, also known as 3-methylbutyl 4-oxopentanoate, is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.2481 .
Synthesis Analysis
The enzymatic production of isoamyl levulinate can be achieved via the esterification of isoamyl alcohol (IA) and levulinic acid (LA), a biomass-based platform chemical . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .Molecular Structure Analysis
The IUPAC Standard InChI for isoamyl levulinate is InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The production of isoamyl levulinate involves the esterification of isoamyl alcohol and levulinic acid . The reaction is conducted using a stoichiometric LA:IA molar ratio (500 mmol L −1 of each reactant) under continuous mechanical stirring at 40 ℃ for 24 h of contact time .Physical And Chemical Properties Analysis
Isoamyl levulinate is a colorless clear liquid . It has a specific gravity of 0.95700 to 0.96300 at 20.00 °C . The refractive index is 1.42700 to 1.43300 at 20.00 °C . The boiling point is 252.00 to 253.00 °C at 760.00 mm Hg .作用機序
The mechanism of action for the production of isoamyl levulinate involves the esterification of isoamyl alcohol (IA) and levulinic acid (LA) in a solvent system . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .
Safety and Hazards
将来の方向性
特性
CAS番号 |
71172-75-3 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
3-methylbutyl 4-oxopentanoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 |
InChIキー |
NYIALINCMIXBSP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCC(=O)C |
正規SMILES |
CC(C)CCOC(=O)CCC(=O)C |
密度 |
0.957-0.963 (20°) |
その他のCAS番号 |
71172-75-3 |
物理的記述 |
Clear colourless liquid; Light ethereal carmellic aroma |
溶解性 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





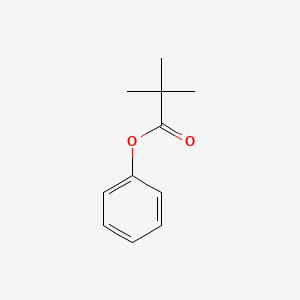
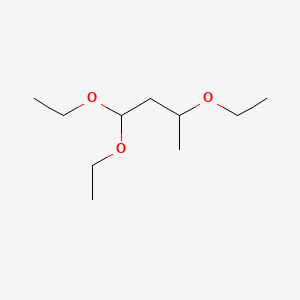
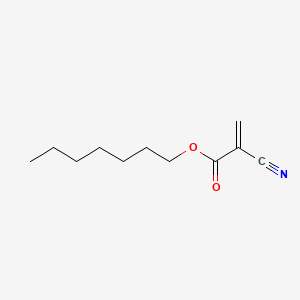
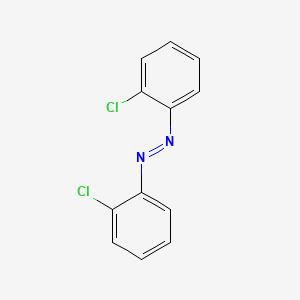



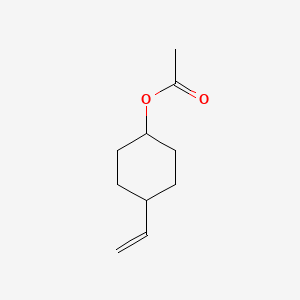

![n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine](/img/structure/B1616698.png)